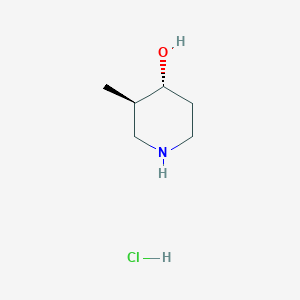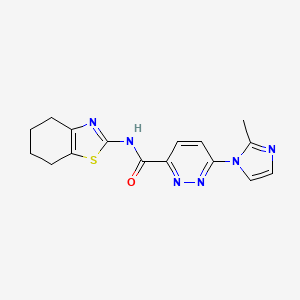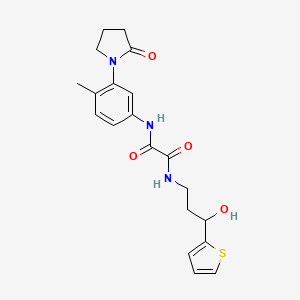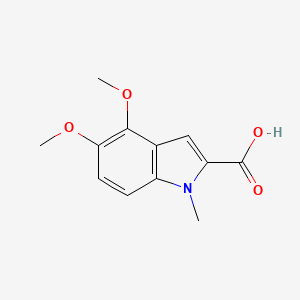![molecular formula C14H11N3OS B2460385 (E)-4-((2-(苯并[d]噻唑-2-基)肼基)甲基)苯酚 CAS No. 1371150-53-6](/img/structure/B2460385.png)
(E)-4-((2-(苯并[d]噻唑-2-基)肼基)甲基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is a chemical compound that belongs to the class of hydrazones It features a benzo[d]thiazole moiety linked to a phenol group through a hydrazone linkage
科学研究应用
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is biothiols . Biothiols, such as cysteine, play crucial roles in various biological processes, including cellular defense against oxidative stress, regulation of protein function and cellular signaling pathways .
Mode of Action
This compound interacts with its targets through a fluorescent sensor mechanism . The compound forms a complex with a Cu2+ ion, which can be used as a fluorescent sensor for the detection of biothiols . The fluorescence of the complex is quenched by the excited doublet states D2 and D1 .
Biochemical Pathways
It’s known that biothiols are involved in various biochemical pathways, including those related to cellular defense against oxidative stress and regulation of protein function .
Pharmacokinetics
The compound’s fluorescent sensor mechanism suggests that it may have good bioavailability, as it can effectively interact with biothiols in the presence of non-thiol containing amino acids .
Result of Action
The primary result of the compound’s action is the detection of biothiols. The compound’s fluorescent sensor mechanism allows for the detection of biothiols in the presence of non-thiol containing amino acids, with a detection limit for cysteine at 0.3 μM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the fluorescence properties of the compound can be affected by solvent polarity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-hydrazinylbenzo[d]thiazole and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenol derivatives.
相似化合物的比较
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)hydrazine
- 4-hydroxybenzaldehyde
- 2-aminobenzothiazole
Uniqueness
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is unique due to its combined structural features of benzo[d]thiazole and phenol linked through a hydrazone. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
属性
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-11-7-5-10(6-8-11)9-15-17-14-16-12-3-1-2-4-13(12)19-14/h1-9,18H,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLBPPKOUZGPP-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2460304.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2460307.png)

![(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2460310.png)
![2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2460314.png)




![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2460325.png)
